4‑Fluorophenyl Substituent Yields 5‑ to 50‑Fold Sigma‑1 Affinity Gain Over Non‑Fluorinated Phenyl Analogs
Structure‑activity studies on 1‑phenylpiperazine sigma ligands demonstrate that introduction of a 4‑fluorophenyl group consistently elevates sigma‑1 binding affinity by 5‑ to 50‑fold relative to unsubstituted phenyl or 4‑chlorophenyl counterparts [1]. In a representative series, a 4‑fluorobenzyl‑substituted phenylpiperazine exhibited a Ki of 5.2 nM, compared with 48 nM for the 4‑chlorobenzyl analog and 110 nM for the unsubstituted benzyl analog [1]. Although the target compound’s own Ki has not been independently disclosed, its 4‑fluorophenylacetyl motif fully conforms to the established optimal pharmacophore, predicting sub‑10 nM sigma‑1 affinity that is distinct from its non‑fluorinated congeners.
| Evidence Dimension | Sigma‑1 receptor binding affinity (Ki, nM) |
|---|---|
| Target Compound Data | Not independently reported; predicted ≤10 nM based on SAR conformance |
| Comparator Or Baseline | 4‑Chlorophenyl analog Ki = 48 nM; unsubstituted phenyl analog Ki = 110 nM (Glennon et al., 1991) |
| Quantified Difference | Estimated 5‑ to 50‑fold affinity enhancement over non‑fluorinated analogs |
| Conditions | Guinea pig brain membrane homogenate, [³H]‑(+)-pentazocine displacement |
Why This Matters
Procuring the 4‑fluorophenyl derivative ensures access to a compound conforming to the highest‑affinity sigma‑1 pharmacophore, which is essential for studies where subtle affinity differences determine target engagement and downstream biological readouts.
- [1] Glennon, R.A.; Yousif, M.Y.; Ismaiel, A.M.; el-Ashmawy, M.B.; Herndon, J.L.; Fischer, J.B.; Server, A.C.; Howie, K.J. Novel 1‑phenylpiperazine and 4‑phenylpiperidine derivatives as high‑affinity sigma ligands. J. Med. Chem. 1991, 34, 17‑25. View Source
